molecular formula C16H21F3N2O2 B1610160 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine CAS No. 816468-48-1

1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine

Cat. No.: B1610160
CAS No.: 816468-48-1
M. Wt: 330.34 g/mol
InChI Key: VCCRMYAKJBZXMI-UHFFFAOYSA-N
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Description

1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine is a chemical compound of significant interest in organic chemistry and pharmacology. It is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl-phenylamino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules.

Preparation Methods

The synthesis of 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Trifluoromethyl-Phenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethyl-phenylamino group. This can be achieved using reagents such as trifluoromethyl-phenylamine and appropriate catalysts.

    Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl-phenylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability.

Comparison with Similar Compounds

1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine can be compared with similar compounds such as:

    1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its chemical properties and biological activity.

    1-Boc-3-(4-chlorophenylamino)-pyrrolidine: The presence of a chlorophenylamino group instead of a trifluoromethyl-phenylamino group can lead to differences in reactivity and target specificity.

    1-Boc-3-(4-methoxyphenylamino)-pyrrolidine: The methoxy group can influence the compound’s solubility and interaction with biological targets.

These comparisons highlight the unique features of this compound, such as its trifluoromethyl group, which can enhance its chemical stability and biological activity.

Properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)anilino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-13(10-21)20-12-6-4-11(5-7-12)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRMYAKJBZXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461421
Record name tert-Butyl 3-[4-(trifluoromethyl)anilino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816468-48-1
Record name tert-Butyl 3-[4-(trifluoromethyl)anilino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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